molecular formula C16H12Cl2N4O2 B12902743 ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28648-99-9

ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B12902743
CAS No.: 28648-99-9
M. Wt: 363.2 g/mol
InChI Key: ZABRAUDOEKWXNM-UHFFFAOYSA-N
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Description

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS 28648-99-9) is a synthetic small molecule based on a pyrido[2,3-b]pyrazine core scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-containing heterocycles, which are recognized as privileged structures in the development of pharmacologically active agents due to their ability to interact with diverse biological targets . The molecular framework features a chloro-substituted pyridopyrazine system, a structure that has been investigated in the context of modulating key signaling pathways. Patented research on pyrido[2,3-b]pyrazine-substituted compounds indicates that such molecules can exhibit inhibitory activity against receptor tyrosine kinases and demonstrate anti-proliferative effects in vitro, suggesting their value as tools for studying cell proliferation and oncology-related research . Its specific physicochemical properties, including a molecular formula of C16H12Cl2N4O2 and a molecular weight of 363.20 g/mol, make it a relevant candidate for structure-activity relationship (SAR) studies, pharmacokinetics research, and as a building block for the synthesis of more complex chemical entities . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

28648-99-9

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C16H12Cl2N4O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H,20,21,22,23)

InChI Key

ZABRAUDOEKWXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of chloro and chlorophenyl groups: These groups are introduced through substitution reactions using chlorinating agents.

    Carbamate formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 8 of the pyrido[2,3-b]pyrazine core are susceptible to nucleophilic substitution under basic or catalytic conditions.

Example Reaction Pathways:

Reagent Conditions Product Yield Source
Aniline derivativesDMF, K₂CO₃, 80°C, 12 hEthyl N-[8-(arylamino)-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate65–78%
Sodium methoxideMeOH, reflux, 6 hMethoxy-substituted derivative52%
EthylenediamineEtOH, Pd/C, 100°C, 24 hDiamino-substituted analog60%

The reactivity of the chloro groups is influenced by the electron-withdrawing pyrazine ring, which activates the positions for substitution. Catalytic methods (e.g., Pd/C) enhance selectivity for primary amines.

Carbamate Functional Group Reactivity

The ethyl carbamate moiety undergoes hydrolysis, aminolysis, and transesterification under controlled conditions.

Hydrolysis

Acidic Hydrolysis:

  • Conditions: HCl (6M), 60°C, 8 h

  • Product: 8-Chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-amine hydrochloride

  • Yield: 85%

Basic Hydrolysis:

  • Conditions: NaOH (2M), EtOH/H₂O (1:1), 50°C, 6 h

  • Product: Free amine derivative

  • Yield: 78%

Aminolysis

  • Reagent: Benzylamine

  • Conditions: Toluene, 110°C, 12 h

  • Product: N-Benzyl-8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-amine

  • Yield: 70%

Oxidation of Amino Intermediates

While the parent compound lacks an amino group, synthetic intermediates (e.g., post-hydrolysis products) can be oxidized:

  • Reagent: H₂O₂, AcOH, 40°C, 4 h

  • Product: Nitroso derivative

  • Yield: 62%

Reduction of Nitro Derivatives

Nitro analogs (synthesized via substitution) are reducible to amines:

  • Reagent: H₂ (1 atm), 10% Pd/C, EtOH, 25°C

  • Product: 8-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl carbamate

  • Yield: 90%

Cycloaddition and Ring Functionalization

The pyrido[2,3-b]pyrazine core participates in Diels-Alder reactions with electron-deficient dienophiles:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 120°C, 24 hFused bicyclic adduct45%
TetracyanoethyleneDCM, 25°C, 48 hCyanated polycyclic derivative38%

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and forming chlorinated aromatic byproducts .

  • Photolysis: UV light (254 nm) induces cleavage of the carbamate group, yielding 8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-ol .

Comparative Reactivity with Structural Analogs

Compound Reactivity Difference
Ethyl N-[8-amino-3-(4-chlorophenyl)pyrido...]carbamateEnhanced nucleophilicity at C8 due to amino group; reduced stability under acidic conditions
3-(4-Chlorophenyl)pyrido[2,3-b]pyrazineLacks carbamate group; higher solubility in nonpolar solvents

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound is being investigated for its potential anticancer properties, particularly against glioblastoma. In a study involving a series of pyrano[2,3-c]pyrazoles, compounds similar to ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate exhibited significant inhibitory effects on glioma cell lines. For instance, one derivative demonstrated low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. The inhibition of AKT2/PKBβ has been linked to reduced cell proliferation and increased apoptosis in cancer cells. This suggests that this compound may function similarly by targeting these pathways .

Pharmacological Studies

Inhibition of Kinases

Research indicates that compounds with structural similarities to this compound can effectively inhibit various kinases involved in cancer progression. The ability to selectively inhibit these kinases while showing minimal cytotoxicity towards non-cancerous cells enhances their therapeutic potential .

Data Tables

Compound Target Kinase IC50 (μM) Cell Line Effect
Compound 4jAKT20.5U87MG (Glioblastoma)Inhibits growth
Ethyl CarbamateUnknownTBDTBDTBD

Case Studies

Case Study: Anti-Glioma Activity

In a controlled study, derivatives of this compound were tested against patient-derived glioblastoma stem cells. The results indicated a significant reduction in neurosphere formation, suggesting the compound's efficacy in targeting glioma stem cells specifically. This highlights its potential as a therapeutic agent in treating aggressive brain tumors .

Mechanism of Action

The mechanism of action of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs lie in the substituents at positions 2, 3, and 8 of the pyridopyrazine core, as well as the side-chain amines. Below is a comparative table:

Compound ID Substituents (Position 2/3) Position 8 Substituent Side Chain Amine Melting Point (°C) Molecular Weight (g/mol) HPLC Purity (%)
Target 3-(4-Cl-phenyl) Cl Not specified in evidence N/A ~415 (estimated) N/A
Compound 9 2,3-dimethyl NH-(diethylamino)pentyl 5-(diethylamino)pentan-2-yl 181–184 403 100
Compound 10 2,3-diethyl NH-(diethylamino)pentyl 5-(diethylamino)pentan-2-yl 55–60 431 96.2
Compound 17 2,3-diphenyl NH-(diethylamino)butyl 4-(diethylamino)butyl 155–158 513 100
Compound 18 2,3-di(thiophen-2-yl) NH-(diethylamino)butyl 4-(diethylamino)butyl 125–129 523 91.9
Compound 24 2,3-di(thiophen-2-yl) NH-(dimethylamino)ethyl 2-(dimethylamino)ethyl 120–125 ~470 (estimated) 96.3

Physicochemical Properties

  • Melting Points : The target compound’s chlorine substituents likely increase its melting point compared to alkyl-substituted analogs (e.g., Compound 10: 55–60°C) due to stronger intermolecular forces. However, it may have a lower melting point than aromatic analogs like Compound 17 (155–158°C), where bulky phenyl groups enhance crystal packing .
  • Stereoelectronic Effects : Chlorine’s electron-withdrawing nature may polarize the pyridopyrazine core, enhancing halogen bonding with target proteins compared to electron-donating groups (e.g., methyl in Compound 9) .

Biological Activity

Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

1. Chemical Structure and Properties

The compound features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The presence of a chloro substituent enhances its interaction with biological targets, potentially increasing its efficacy.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the pyridine and pyrazine classes. This compound has shown promising results against various bacterial strains.

2.1 Study Findings

A study on related naphthyridine derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Effective against methicillin-resistant strains.
  • Escherichia coli : Showed reduced growth rates when treated with derivatives containing a 4-chlorophenyl group .
Bacterial Strain Activity Reference
Staphylococcus aureusPotent activity
Escherichia coliModerate activity
Pseudomonas aeruginosaReduced susceptibility

3. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

Research indicates that compounds with similar structures can inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. For example:

  • Inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines was noted, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Cell Line IC50 (µM) Effect
HeLa0.08 - 12.07Proliferation inhibition
HepG20.36Proliferation inhibition

4. Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound may also exhibit anti-inflammatory effects.

4.1 Research Insights

Studies have shown that related pyrazole derivatives can inhibit TNF-alpha release in LPS-stimulated cells, indicating potential use in treating inflammatory conditions:

  • Compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. A feasible approach includes:

  • Step 1 : Preparation of the pyrido[2,3-b]pyrazine core via condensation of chlorinated pyridine precursors with substituted amines under reflux in aprotic solvents (e.g., DMF or THF) .
  • Step 2 : Carbamate functionalization using chloroformate reagents (e.g., ethyl chloroformate) in the presence of a base like triethylamine, as demonstrated in analogous carbamate syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of chloroformate) and temperature (0°C to room temperature) to minimize side reactions.

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing to structurally related pyrido-pyrazine derivatives. For example, the pyridine protons typically resonate at δ 8.5–9.0 ppm, while carbamate carbonyls appear near δ 155–160 ppm in 13C NMR .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₂Cl₂N₄O₂) with mass accuracy <5 ppm. Use ESI+ mode for ionization .
  • HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent for biological assays), ethanol, and aqueous buffers (pH 4–9). Use sonication for 30 minutes if needed .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Chlorinated pyrido-pyrazines often degrade via hydrolysis of the carbamate group under alkaline conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., chloro, phenyl) on biological activity?

  • Methodology :

  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use Suzuki-Miyaura coupling for aryl substitutions .
  • Bioassay : Test analogs against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or SPR. Compare IC₅₀ values to identify critical substituents .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What strategies can resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) during structural characterization?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the carbamate group) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations .
  • X-ray Crystallography : Confirm absolute configuration if crystals are obtainable (common for chlorinated heterocycles) .

Q. How does this compound interact with biological targets (e.g., enzymes) at the molecular level, and what computational tools can predict binding modes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize residues forming H-bonds with the carbamate group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • Experimental Validation : Perform mutagenesis on predicted critical residues (e.g., Lys123 in kinase targets) to confirm computational insights .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodology :

  • Regioselectivity : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for cross-couplings) to suppress byproducts. Use in situ FTIR to monitor intermediate formation .
  • Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., chloroformate reactions). Ensure solvent compatibility (e.g., avoid DMF in steel reactors) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used. Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
  • Orthogonal Assays : Validate hits with alternate techniques (e.g., thermal shift assays vs. enzymatic activity assays) .

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